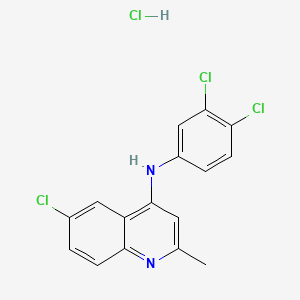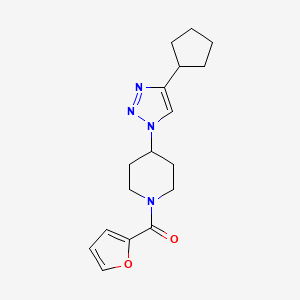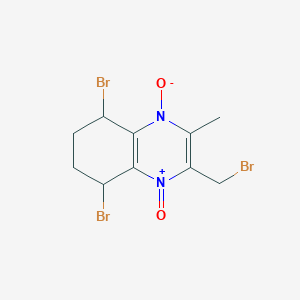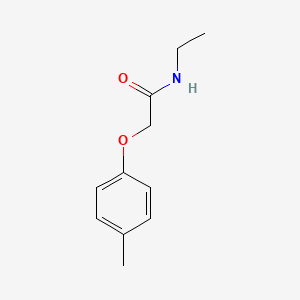
6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as GSK690693, and it belongs to the class of quinolinamines. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride has been studied extensively for its potential pharmacological properties. The compound has been shown to inhibit various kinases, including AKT, which is a key regulator of cell survival and proliferation. This inhibition has been demonstrated to have anti-tumor effects in preclinical models of cancer. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride involves the inhibition of various kinases, including AKT. This inhibition leads to the activation of apoptotic pathways and the inhibition of cell proliferation. The compound has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathways.
Biochemical and physiological effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have anti-tumor effects by inhibiting cell proliferation and inducing apoptosis. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the formation of amyloid beta plaques.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride in lab experiments include its potent and selective inhibition of kinases, which makes it an ideal tool for studying the role of these kinases in various cellular processes. The compound has also been shown to have anti-tumor and anti-inflammatory effects, which makes it a potential candidate for drug development. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride. One direction is to further investigate its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride has been achieved using various methods. One of the commonly used methods involves the reaction of 3,4-dichloroaniline with 2-methyl-4-quinolinecarboxaldehyde in the presence of a base. The resulting product is then chlorinated using thionyl chloride, followed by reaction with sodium hydroxide to form the hydrochloride salt of the compound. Other methods involve the use of different starting materials and reagents, but the general approach involves the condensation of aniline with aldehyde, followed by chlorination and salt formation.
properties
IUPAC Name |
6-chloro-N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2.ClH/c1-9-6-16(12-7-10(17)2-5-15(12)20-9)21-11-3-4-13(18)14(19)8-11;/h2-8H,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEBKSOTSCDVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC(=C(C=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({1-butyl-1-[(2-phenylhydrazino)carbonyl]pentyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5004108.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5004118.png)
![2,2'-(1,3-propanediyl)bis(3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) diperchlorate](/img/structure/B5004119.png)
![methyl N-[2-(diethoxyphosphoryl)ethyl]-N-methylglycinate](/img/structure/B5004124.png)


![2,2-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5004145.png)
![N-(2,3-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5004161.png)

![2-amino-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5004198.png)
![N~2~-benzyl-N~1~-(2-hydroxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5004200.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004201.png)
![3-benzyl-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5004203.png)